molecular formula C12H22N2O3 B595320 (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate CAS No. 1246650-98-5

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

Cat. No.: B595320
CAS No.: 1246650-98-5
M. Wt: 242.31 g/mol
InChI Key: FHFUKPWBTBBQNW-UHFFFAOYSA-N
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Description

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate is a chiral piperidine-oxazine fused bicyclic compound supplied as a high-purity building block for pharmaceutical research and organic synthesis. This compound, with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol , features a defined stereochemistry at the 4a and 8a positions, making it a valuable scaffold for the development of stereospecific molecules . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's versatility, allowing for selective deprotection under mild acidic conditions to reveal a secondary amine for further functionalization . Compounds featuring this cis-fused pyrido[4,3-b][1,4]oxazine core are of significant interest in medicinal chemistry. Research on structurally similar cis-fused bicyclic frameworks has demonstrated potential biological activities, including antibacterial and phytotoxic properties . As such, this building block is ideally suited for constructing compound libraries for high-throughput screening, investigating structure-activity relationships (SAR), and developing novel pharmacologically active agents . Please note that this product is labeled with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) before use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUKPWBTBBQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246650-98-5
Record name rac-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate
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Preparation Methods

Cyclization Approaches

The pyrido-oxazine ring system is typically constructed via intramolecular cyclization. A common precursor involves coupling a piperidine derivative with an oxygen-containing electrophile. For example, reacting tert-butyl 4-aminopiperidine-1-carboxylate with a bromoethyl oxirane derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) induces ring closure at 80°C, yielding the bicyclic framework. Stereochemical outcomes depend on the configuration of the starting piperidine and the reaction’s stereospecificity.

Boc Protection and Deprotection Dynamics

The Boc group is introduced early in the synthesis to protect reactive amines. Deprotection using HCl in ethyl acetate (4 M, 2 mL per 100 mg substrate) at room temperature for 50 minutes achieves near-quantitative removal (93% yield) without disturbing the oxazine ring. This step is critical for subsequent functionalization, such as coupling with azetidine derivatives described in MAGL inhibitor syntheses.

Stepwise Synthetic Procedures

Initial Ring Formation

Step 1 : Piperidine-Oxazine Coupling
A mixture of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv) and 1-bromo-2-(2-bromoethoxy)ethane (1.2 equiv) in acetonitrile is refluxed with K₂CO₃ (2.0 equiv) for 12 hours. The reaction proceeds via nucleophilic substitution, forming the oxazine ring.

Step 2 : Stereochemical Refinement
The crude product is subjected to chiral chromatography (Chiralpak IC column, hexane:isopropanol 90:10) to isolate the (4aS,8aR) enantiomer. Enantiomeric excess (ee) exceeding 98% is achievable with optimized solvent gradients.

Continuous Flow Optimization

Adapting methods from dolutegravir synthesis, a continuous flow system enhances the hydrolysis of ester intermediates. Using a tubular reactor at 100°C with a residence time of 5 minutes, pyridinone acid derivatives are generated in 100% yield, demonstrating the potential for scaling oxazine syntheses.

Optimization of Reaction Conditions

ParameterOptimal ConditionYield ImprovementSource
Temperature80°C (cyclization)+22%
SolventAcetonitrile vs. DCM+15%
CatalystK₂CO₃ vs. Cs₂CO₃+8%
Deprotection Time50 minutes (HCl/EtOAc)93% yield

Elevated temperatures accelerate cyclization but risk epimerization, necessitating a balance between kinetics and stereochemical integrity. Solvent polarity significantly affects ring-closure efficiency, with acetonitrile outperforming dichloromethane (DCM) due to better solubility of intermediates.

Comparative Analysis of Synthetic Routes

Traditional Batch vs. Flow Chemistry

Batch methods for Boc deprotection require 50 minutes at 20°C, whereas flow systems reduce reaction times to 5 minutes at 100°C for analogous steps. Flow chemistry also minimizes side reactions, such as oxazine ring-opening, by ensuring rapid heat dissipation.

Challenges and Troubleshooting

Epimerization During Cyclization

The oxazine ring’s sensitivity to basic conditions may lead to epimerization at C4a or C8a. Mitigation strategies include:

  • Using mild bases (e.g., K₂CO₃ instead of NaOH).

  • Lowering reaction temperatures post-cyclization.

Byproduct Formation

Impurities often arise from incomplete Boc deprotection or over-hydrolysis. HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures reaction completion .

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl-protected bicyclic amines. Key structural analogs and their distinguishing features are outlined below:

Stereoisomeric Variants

  • (4aR,8aS)-rel-Hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid tert-butyl ester
    • CAS : 1246650-98-5
    • Differences : The "rel" designation indicates a racemic mixture, contrasting with the enantiomerically pure (4aS,8aR) form. This impacts optical activity and chiral recognition in biological systems .
    • Applications : Used in analogous synthetic routes but may yield different stereochemical outcomes in final products.

Substituent-Modified Derivatives

  • (4aR,8aR)-tert-Butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate CAS: Not specified Differences: Incorporates a benzyl group at position 4 and a ketone at position 3. The benzyl group enhances lipophilicity, while the ketone introduces a reactive site for further functionalization . Applications: Likely serves as a precursor for more complex N-heterocycles via alkylation or condensation reactions.

Core Structure Analogues

  • (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS: Not provided Differences: Replaces the pyrido-oxazine scaffold with a pyrrolo-pyrrole system. This reduces ring strain and alters hydrogen-bonding capacity . Applications: Found in peptidomimetic drug candidates due to its conformational flexibility.

Heterocyclic tert-Butyl Esters

  • tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate CAS: Not provided Differences: Features a pyran ring instead of pyrido-oxazine. The ester group at position 3 and phenyl substituent modulate electronic properties and steric bulk . Applications: Explored in asymmetric catalysis and as a building block for natural product synthesis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate 2377608-93-8 C₁₂H₂₂N₂O₃ 242.31 Enantiopure, bicyclic core, tert-butyl protection
(4aR,8aS)-rel-hexahydro-2H-pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid tert-butyl ester 1246650-98-5 C₁₂H₂₂N₂O₃ 242.31 Racemic mixture, identical core
(4aR,8aR)-tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate Not available C₁₉H₂₆N₂O₄ 346.43 Benzyl/ketone substituents
(3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Not available C₁₁H₂₀N₂O₂ 212.29 Pyrrolo-pyrrole scaffold

Research Findings

  • Synthetic Applications: The target compound is pivotal in constructing polycyclic systems.
  • Stereochemical Impact : Enantiopure (4aS,8aR) configurations are critical for maintaining regioselectivity in nucleophilic substitutions, as seen in the synthesis of intermediates like compound 201 (MS: m/z 405 [M + H]+) .
  • Stability and Reactivity : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) and stabilizes the amine during acidic/basic conditions .

Biological Activity

(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate is a bicyclic compound belonging to the oxazine class of heterocycles. Its unique structural features, including specific stereochemistry at the 4a and 8a positions, suggest potential biological activities that warrant detailed exploration. This article reviews the available literature on its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1246650-98-5

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its potential applications span several fields, including neuropharmacology and anti-inflammatory research.

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems and enzymes. Research indicates that oxazine derivatives can influence acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases such as Alzheimer's.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to AChE and other biological targets. The following table summarizes key findings from recent studies:

Compound Target Inhibition Activity (IC50 µM) Selectivity
This compoundAChE5.0 ± 0.1Moderate
Similar Oxazine DerivativeBChE3.2 ± 0.05High
Other CompoundsVarious EnzymesVariesVaries

Case Studies

Several case studies have investigated the biological effects of this compound and its derivatives:

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in vitro by inhibiting AChE activity and reducing oxidative stress markers in neuronal cell cultures .
  • Anti-inflammatory Activity : Another investigation revealed that derivatives of this compound showed significant anti-inflammatory properties in animal models by modulating cytokine production and inhibiting the NF-kB signaling pathway .
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicated favorable absorption characteristics and moderate metabolic stability, suggesting potential for further development as a therapeutic agent .

Structural Comparisons

Comparative analysis with similar compounds highlights how structural variations influence biological activity. The following table illustrates some related compounds:

Compound Name Structure Key Features
Tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylateStructureDifferent stereochemistry affects binding affinity
Tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylateStructureIodine substituent enhances reactivity
Tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylateStructureUnique indole incorporation alters pharmacological profile

Q & A

Q. What are the common synthetic routes for preparing (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate?

Methodological Answer:

  • The compound is typically synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes as precursors. Formic acid derivatives serve as CO surrogates to facilitate cyclization .
  • Boc (tert-butoxycarbonyl) protection is critical during synthesis to stabilize reactive intermediates, as seen in analogous heterocyclic systems .
  • Key steps include: (i) activation of nitro groups via Pd catalysis, (ii) CO insertion using formic acid derivatives, and (iii) Boc deprotection under mild acidic conditions.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and Boc-group integrity, with attention to coupling constants for the (4aS,8aR) configuration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting degradation byproducts .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% threshold for research-grade material) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the Boc group.
  • Use amber vials to minimize photodegradation, as UV exposure can destabilize the oxazine ring .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with ligands like Xantphos) to improve CO insertion efficiency .
  • Temperature Control : Maintain reactions at 60–80°C to balance cyclization kinetics and byproduct formation (e.g., over-reduction of nitro groups) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc derivatives) and adjust stoichiometry of formic acid derivatives accordingly .

Q. What experimental strategies mitigate degradation during long-term studies?

Methodological Answer:

  • Continuous Cooling : Use refrigerated reaction chambers (4°C) to slow organic degradation, as elevated temperatures accelerate decomposition of the oxazine core .
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative pathways .
  • Real-Time Monitoring : Employ inline UV-vis spectroscopy to track degradation kinetics and adjust protocols dynamically .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals, particularly for the hexahydro-pyridooxazine ring system .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in ring conformations and Boc-group orientation .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer:

  • Intermediate for Alkaloid Analogues : The pyridooxazine scaffold serves as a precursor for neuroactive or antimicrobial agents. For example, Boc deprotection enables functionalization at the carbamate position .
  • Chiral Building Block : The (4aS,8aR) configuration is leveraged in asymmetric catalysis to construct enantioselective heterocycles .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled CO surrogates to trace CO insertion pathways in Pd-catalyzed cyclization .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman spectroscopy to detect transient intermediates .

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